Karavilagenin D
Overview
Description
Karavilagenin D is a cucurbitane-type triterpene . It is isolated from the fruits of Momordica charantia . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . It also exhibits inhibition effect against human cancer cell lines .
Molecular Structure Analysis
Karavilagenin D has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . The structure is classified under terpenoids triterpenes .Physical And Chemical Properties Analysis
Karavilagenin D is a powder . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Antimalarial Activity : Karavilagenin C derivatives have shown significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These derivatives display IC(50) values comparable to chloroquine, particularly against resistant strains. This suggests potential applications in developing new antimalarial therapies (Ramalhete et al., 2011).
Schistosomicidal Activity : Karavilagenin C and its derivatives have been evaluated for their schistosomicidal activity against Schistosoma mansoni adult worms. Natural compounds like balsaminol F and karavilagenin C showed significant activity, suggesting their potential as schistosomicidal agents (Ramalhete et al., 2012).
Structural Analysis : Studies have identified and elucidated the structures of new cucurbitane-type triterpenes, including karavilagenins D and E, from the fruit of Momordica charantia. These structural analyses are crucial for understanding the chemical properties and potential therapeutic uses of these compounds (Yoshikawa et al., 2007).
Cytotoxicity and Cancer Research : New cucurbitane-type triterpenoids, including karavilagenin F, have been isolated and studied for their cytotoxicity against human cancer cells. Such research contributes to understanding the potential of these compounds in cancer treatment (Zhao et al., 2014).
In Vivo Antimalarial Evaluation : In vivo studies of isolated triterpenes and their semi-synthetic derivatives, including karavilagenin C derivatives, have shown enhanced antimalarial activity. This highlights the importance of structure-activity relationships in developing effective antimalarial agents (Silva et al., 2015).
Multidrug Resistance Reversal : Triterpenoids from Momordica balsamina, including karavilagenin C derivatives, have been evaluated for their ability to reverse ABCB1-mediated multidrug resistance, which is crucial in cancer therapy (Ramalhete et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVAMKVNDHSSR-DLGSBZDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Karavilagenin D |
Citations
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